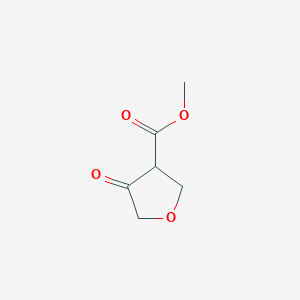

Methyl 4-oxotetrahydrofuran-3-carboxylate

Description

Significance in Complex Organic Synthesis and Medicinal Chemistry

The importance of Methyl 4-oxotetrahydrofuran-3-carboxylate in the scientific community is largely attributed to its utility in the synthesis of biologically active molecules. A prime example of its application is in the preparation of fused-pyrimidine derivatives, which have been identified as a novel class of GPR119 agonists. sigmaaldrich.com GPR119 is a G protein-coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. The tetrahydrofuran (B95107) moiety of this compound serves as a key structural element in the design of these potential drug candidates.

Beyond this specific application, the compound is recognized as a valuable precursor for a variety of heterocyclic systems. The presence of multiple reactive sites allows for diverse chemical transformations, making it an attractive starting material for the synthesis of complex natural products and other pharmacologically relevant compounds.

Role as a Key Heterocyclic Building Block in Synthetic Strategies

This compound serves as a fundamental heterocyclic building block in various synthetic strategies. Its bifunctional nature allows it to participate in a range of chemical reactions to construct larger, more intricate molecular frameworks. One of the most prominent synthetic routes involving this compound is its use in the synthesis of fused pyrimidine (B1678525) systems. sigmaaldrich.com This typically involves the reaction of the β-keto ester moiety with a suitable binucleophile, such as a guanidine (B92328) or amidine derivative, to form the pyrimidine ring. The tetrahydrofuran ring remains as a crucial substituent on the newly formed heterocyclic core.

The versatility of this building block is further demonstrated by its potential to undergo various transformations. The ketone and ester functionalities can be selectively or simultaneously modified, and the tetrahydrofuran ring itself can be subjected to ring-opening or other transformations to generate a diverse array of products. This adaptability makes it a valuable tool for chemists seeking to create libraries of compounds for drug discovery and other applications.

Structural Features and Their Influence on Chemical Reactivity and Versatility in Organic Synthesis

The chemical reactivity and synthetic versatility of this compound are direct consequences of its distinct structural features. As a cyclic β-keto ester, it possesses several key characteristics that govern its behavior in chemical reactions.

The most significant feature is the presence of the β-dicarbonyl system, which imparts considerable acidity to the α-proton (the proton on the carbon between the ketone and the ester). This allows for the ready formation of a stabilized enolate ion in the presence of a base. This enolate is a powerful nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. The ability to selectively generate and react this enolate is a cornerstone of its synthetic utility.

Furthermore, the ketone and ester functionalities themselves are susceptible to a variety of chemical transformations. The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups. Similarly, the methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The interplay between these two functional groups, along with the influence of the tetrahydrofuran ring, provides a rich landscape for chemical manipulation and the generation of diverse molecular structures.

Below is a table summarizing the key structural and chemical properties of this compound:

| Property | Value |

| CAS Number | 57595-23-0 |

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol |

| Appearance | Liquid or Solid or Semi-solid or lump |

| Boiling Point | 220.4±35.0 °C at 760 mmHg |

| pKa (Predicted) | 10.72±0.20 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUDJBUBWCJOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562789 | |

| Record name | Methyl 4-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57595-23-0 | |

| Record name | Methyl 4-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-oxooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Oxotetrahydrofuran 3 Carboxylate

Esterification Approaches to the Carboxylate Moiety

Esterification of the corresponding carboxylic acid, 4-oxotetrahydrofuran-3-carboxylic acid, represents a direct and common pathway to obtain the target methyl ester. The selection of the esterification method depends on factors such as substrate sensitivity, desired purity, and reaction scale.

The Fischer-Speier esterification is a classical and straightforward method for producing esters from carboxylic acids and alcohols. organic-chemistry.org This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol, typically under reflux conditions. masterorganicchemistry.com For the synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate, this entails reacting 4-oxotetrahydrofuran-3-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comkhanacademy.org

The reaction is an equilibrium process. organic-chemistry.org To drive the reaction toward the formation of the ester product and achieve high yields, Le Châtelier's principle is applied. athabascau.ca This is commonly achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orgathabascau.ca The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com

Table 1: General Parameters for Fischer Esterification

| Parameter | Typical Conditions | Purpose |

| Carboxylic Acid | 4-oxotetrahydrofuran-3-carboxylic acid | Starting material |

| Alcohol | Methanol (often in large excess) | Reactant and solvent |

| Catalyst | Concentrated H₂SO₄, TsOH | Protonates the carbonyl, activating it for nucleophilic attack organic-chemistry.org |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | Several hours (monitored by TLC/GC) | To reach equilibrium or completion |

To circumvent the equilibrium limitations and often harsh conditions of Fischer esterification, coupling reagents are widely employed. These reagents activate the carboxylic acid to facilitate its reaction with an alcohol under milder conditions. Carbodiimides are among the most common classes of coupling reagents used for this purpose. peptide.com

Dicyclohexylcarbodiimide (DCC) is an effective reagent for forming esters. researchgate.net The reaction typically involves mixing the carboxylic acid, alcohol (methanol), DCC, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent. researchgate.netnih.gov DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. A significant advantage of using DCC in solution-phase synthesis is that the byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and precipitates out of the reaction mixture, simplifying its removal by filtration. peptide.comsci-hub.se

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is another extensively used carbodiimide (B86325), particularly favored in process chemistry. sci-hub.se A key advantage of EDC is that both the reagent itself and its corresponding urea (B33335) byproduct are water-soluble. peptide.com This property allows for a straightforward workup procedure where the excess reagent and byproduct can be removed by simple aqueous extraction. peptide.comsci-hub.se EDC-mediated couplings are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress potential side reactions. nih.govresearchgate.net Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are commonly used for these reactions. researchgate.net

Table 2: Comparison of Common Carbodiimide Coupling Reagents for Esterification

| Reagent | Structure | Byproduct | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, removed by filtration. peptide.comsci-hub.se |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct removed by aqueous workup. peptide.comsci-hub.se |

Cyclization-Based Syntheses of the Tetrahydrofuran (B95107) Ring System

An alternative synthetic strategy involves constructing the heterocyclic tetrahydrofuran ring from acyclic precursors. These methods build the core structure and incorporate the required keto and carboxylate functionalities simultaneously or in a sequential manner.

The formation of tetrahydrofuran rings can be achieved through intramolecular nucleophilic substitution reactions, often referred to as intramolecular Williamson ether synthesis. nih.gov A general approach involves a substrate containing a hydroxyl group and a suitable leaving group, separated by a four-carbon chain. Treatment with a base generates an alkoxide, which then displaces the leaving group in an intramolecular SN2 reaction to form the cyclic ether.

In the context of this compound, a related strategy involves generating a nucleophile that can participate in both an intermolecular addition and a subsequent intramolecular cyclization. For instance, a strong base like sodium hydride (NaH) can be used to deprotonate a suitable precursor, creating a potent nucleophile. acs.orgnih.gov This nucleophile can then be reacted with an electrophile such as methyl acrylate. The resulting intermediate is designed to undergo a subsequent intramolecular ring-closing step to yield the desired tetrahydrofuran system. The precise nature of the precursor determines the final structure, but the core principle relies on a base-mediated addition followed by an intramolecular cyclization.

A well-documented and effective method for synthesizing this compound is a tandem Michael addition-cyclization sequence. ambeed.com This approach constructs the carbon skeleton and the heterocyclic ring in a highly convergent manner.

A specific protocol involves the reaction of methyl glycolate (B3277807) and methyl acrylate. ambeed.com The synthesis begins with the deprotonation of the hydroxyl group of methyl glycolate using a strong base, such as sodium hydride (NaH), in an anhydrous solvent like diethyl ether. This step generates a sodium alkoxide nucleophile. This nucleophile then undergoes a 1,4-conjugate addition (Michael addition) to methyl acrylate, an α,β-unsaturated ester. nih.govresearchgate.net The addition creates a new carbon-oxygen bond and generates an enolate intermediate. This enolate then undergoes an intramolecular cyclization, specifically a Dieckmann-like condensation, by attacking the ester carbonyl of the original glycolate moiety. This ring-closing step forms the five-membered ring and, after workup, yields the target β-keto ester, this compound. This specific reaction sequence has been reported to produce the final product in a 24% yield. ambeed.com

Table 3: Michael Addition-Cyclization Synthesis of this compound

| Step | Reactants/Reagents | Solvent | Outcome |

| 1. Nucleophile Formation | Methyl Glycolate, Sodium Hydride (NaH) | Dry Diethyl Ether | Formation of sodium methyl glycolate |

| 2. Michael Addition | Sodium methyl glycolate, Methyl Acrylate | Dry Diethyl Ether | Formation of an enolate intermediate |

| 3. Intramolecular Cyclization | Enolate intermediate | - | Ring closure to form the tetrahydrofuranone ring |

| Overall Yield | - | - | 24% ambeed.com |

Optimization of Reaction Conditions and Solvent Effects for Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The ideal conditions are highly dependent on the chosen synthetic route. rsc.org

Key parameters that influence the outcome of the synthesis include temperature, reaction time, stoichiometry of reagents, and the choice of solvent. scielo.brchemrxiv.org

Temperature: Many reactions, such as Fischer esterification, are performed under reflux to accelerate the rate. scielo.br However, for syntheses involving sensitive intermediates, such as coupling reactions or base-mediated cyclizations, lower temperatures (e.g., 0 °C to room temperature) may be necessary to minimize side reactions and decomposition. researchgate.net

Reaction Time: The duration of the reaction is critical; insufficient time leads to incomplete conversion, while excessively long times can result in the formation of degradation products or byproducts, thus lowering the yield of the desired compound. scielo.br Progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Stoichiometry: The molar ratio of reactants and reagents can significantly impact yield. As noted, using an excess of alcohol in Fischer esterification shifts the equilibrium favorably. athabascau.ca In coupling reactions, the equivalents of the carbodiimide and any additives must be carefully controlled to ensure complete activation without promoting side reactions. nih.gov

Solvent Effects: The solvent plays a multifaceted role in a chemical reaction. It must dissolve the reactants, but it can also influence reaction rates and selectivity. In coupling reactions, polar aprotic solvents like DMF and acetonitrile are often found to be superior to less polar solvents like dichloromethane (DCM), leading to higher yields. researchgate.netresearchgate.net For base-mediated reactions, anhydrous ethereal solvents like THF or diethyl ether are common choices to prevent the quenching of the base and reactive intermediates.

The optimization process is often empirical, involving systematic variation of these parameters to identify the conditions that provide the best balance between reaction yield, purity, and practicality. chemrxiv.org

Advanced Analytical Techniques for Synthetic Product Validation

The rigorous confirmation of the chemical structure and purity of synthetically prepared this compound is essential. Advanced spectroscopic techniques are indispensable for this purpose, providing an unambiguous structural elucidation and verification of the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a cornerstone for structural confirmation, complemented by mass spectrometry and infrared spectroscopy for comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule by mapping the carbon-hydrogen framework. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to provide detailed information on the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals corresponding to the protons of the methoxy (B1213986) group and the tetrahydrofuran ring. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships. A representative dataset is shown below.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.51-4.40 | m (multiplet) | 2H | -OCH₂- (ring) |

| 4.03 | q (quartet) | 2H | -CH₂-C=O (ring) |

| 3.80 | s (singlet) | 3H | -OCH₃ (ester) |

| 3.54 | t (triplet) | 1H | -CH- (ring) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic peaks are expected for the carbonyl carbons of the ketone and the ester, the methoxy carbon, and the three distinct carbons of the tetrahydrofuran ring. The expected chemical shifts (δ) for these carbons would be approximately:

δ ~200-210 ppm: Ketone carbonyl carbon (C=O)

δ ~165-175 ppm: Ester carbonyl carbon (COO)

δ ~65-75 ppm: Ring carbons adjacent to the oxygen atom (-OCH₂-)

δ ~50-55 ppm: Methoxy carbon (-OCH₃)

δ ~40-50 ppm: Other ring carbons

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₆H₈O₄), the expected molecular weight is approximately 144.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 144. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) or other characteristic fragments, further confirming the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the ketone and ester carbonyl groups.

~1750-1770 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ketone in a five-membered ring.

~1735-1750 cm⁻¹: A strong absorption band for the C=O stretch of the ester group.

~1000-1300 cm⁻¹: Strong C-O stretching bands associated with the ester and the ether linkage in the tetrahydrofuran ring.

Together, these advanced analytical techniques provide a comprehensive and definitive validation of the structure and purity of the synthesized this compound, ensuring its suitability for further research and application.

Chemical Reactivity and Transformational Pathways of Methyl 4 Oxotetrahydrofuran 3 Carboxylate

Oxidation Reactions Leading to Carboxylic Acids and Other Derivatives

The oxidation of Methyl 4-oxotetrahydrofuran-3-carboxylate is not extensively documented in scientific literature. However, the molecule's structure suggests potential oxidation pathways based on general principles of organic chemistry. The tetrahydrofuran (B95107) ring, particularly the carbons adjacent to the ether oxygen, could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening. More controlled oxidation would likely target the carbon alpha to the ketone, though this would require specific reagents to achieve selectivity over other reactive sites. The ester and ketone carbonyls are already in high oxidation states and are generally resistant to further oxidation.

Reduction Reactions of the Ketone Group to Alcohol Derivatives

The ketone group in this compound is readily reduced to a secondary alcohol, yielding Methyl 4-hydroxytetrahydrofuran-3-carboxylate. The choice of reducing agent is crucial for achieving chemoselectivity, as stronger reagents can also reduce the ester functionality.

Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are ideal for the selective reduction of the ketone in the presence of the ester. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and results in the formation of the corresponding diastereomeric alcohols. In contrast, more potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester group, leading to the formation of a diol, (4-(hydroxymethyl)tetrahydrofuran-3,4-diyl)dimethanol.

| Reducing Agent | Target Functional Group(s) | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 4-hydroxytetrahydrofuran-3-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (3-(hydroxymethyl)tetrahydrofuran-4-yl)methanol |

Nucleophilic Substitution Reactions Involving the Ester Functionality

The methyl ester group of the title compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comkhanacademy.org These reactions proceed via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com Common transformations include hydrolysis, transesterification, and aminolysis.

Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes hydrolysis to yield the corresponding carboxylate salt (sodium 4-oxotetrahydrofuran-3-carboxylate). masterorganicchemistry.com Subsequent acidification protonates the carboxylate to form the free carboxylic acid. This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base is highly favorable. masterorganicchemistry.com

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. Using a large excess of the new alcohol can drive the equilibrium toward the desired product.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide.

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Hydroxide (OH⁻) | Hydrolysis (Saponification) | 4-Oxotetrahydrofuran-3-carboxylate salt |

| Alkoxide (RO⁻) | Transesterification | Alkyl 4-oxotetrahydrofuran-3-carboxylate |

| Ammonia (NH₃) | Aminolysis | 4-Oxotetrahydrofuran-3-carboxamide |

Mechanistic Investigations of Key Transformations

The mechanism for nucleophilic acyl substitution at the ester carbonyl is well-established and involves a tetrahedral intermediate. masterorganicchemistry.comyoutube.com In a base-catalyzed reaction like saponification, the reaction initiates with the attack of a strong nucleophile, such as a hydroxide ion, on the electrophilic carbonyl carbon of the ester. youtube.com

This initial addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a transient, unstable tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com In the second step, the tetrahedral intermediate collapses. The C=O double bond is reformed by the expulsion of the leaving group, which in this case is the methoxide (B1231860) ion (⁻OCH₃). The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding the final carboxylate salt and methanol. youtube.com

While this compound does not readily undergo direct intramolecular cyclization, its derivatives are key precursors for such transformations. The strategic positioning of the ketone and ester groups allows for the construction of fused ring systems. A common strategy involves an initial intermolecular reaction with a dinucleophile, which then sets the stage for a subsequent intramolecular cyclization. For instance, a reaction product formed at the ketone can possess a new nucleophilic site that is perfectly positioned to attack the nearby ester carbonyl, leading to the formation of a new ring fused to the tetrahydrofuran core. This sequential reaction-cyclization process is a cornerstone of its utility in heterocyclic synthesis.

Role in the Formation of Diverse Heterocyclic Ring Systems

A significant application of this compound is its use as a scaffold for synthesizing fused heterocyclic compounds, particularly fused pyrimidines. chemicalbook.com These structures are of interest in medicinal chemistry. The synthesis typically involves a condensation reaction with a compound containing two nucleophilic centers, such as urea (B33335), thiourea (B124793), or guanidine (B92328).

The reaction with thiourea, for example, proceeds to form a tetrahydrofuro[3,4-d]pyrimidine derivative. The proposed pathway begins with the nucleophilic attack of a thiourea nitrogen atom on the ketone carbonyl of the furan (B31954) derivative. This is followed by a cyclization-dehydration step to form an intermediate. The final ring closure is achieved through an intramolecular nucleophilic acyl substitution, where the second nitrogen of the thiourea moiety attacks the ester carbonyl, displacing methanol and forming the stable, fused pyrimidine (B1678525) ring system. This transformation highlights the compound's role as a valuable building block for creating complex molecular architectures.

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |

|---|---|---|

| This compound | Urea | Tetrahydrofuro[3,4-d]pyrimidin-4-one derivative |

| This compound | Thiourea | Tetrahydrofuro[3,4-d]pyrimidine-4-thione derivative |

| This compound | Guanidine | 2-Aminotetrahydrofuro[3,4-d]pyrimidine derivative |

Synthesis and Exploration of Methyl 4 Oxotetrahydrofuran 3 Carboxylate Derivatives and Analogues

Design and Synthesis of Fused Pyrimidine (B1678525) Derivatives

The structure of Methyl 4-oxotetrahydrofuran-3-carboxylate makes it an ideal precursor for the synthesis of fused pyrimidine systems. Pyrimidines and their fused analogues are a significant class of heterocyclic compounds, forming the core of nucleic acids and exhibiting a wide range of biological activities. bu.edu.eg The synthesis of these derivatives often involves the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidine, urea (B33335), or guanidine (B92328). bu.edu.eg

In this context, this compound acts as the three-carbon component. The reaction typically proceeds through the condensation of the β-keto ester moiety with a suitable N-C-N fragment. This cyclocondensation reaction leads to the formation of a pyrimidine ring fused to the tetrahydrofuran (B95107) core. This strategy has been employed to prepare novel GPR119 agonists, highlighting the utility of this scaffold in medicinal chemistry. chemicalbook.com The specific reaction conditions can be tailored to influence the final structure, providing a modular approach to a library of tetrahydrofuran-fused pyrimidines.

A generalized reaction scheme is presented below:

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Guanidine | 2-amino-tetrahydrofurano[4,3-d]pyrimidin-4-ol |

| This compound | Urea | Tetrahydrofurano[4,3-d]pyrimidine-2,4-dione |

| This compound | Thiourea (B124793) | 2-thioxo-tetrahydrofurano[4,3-d]pyrimidin-4-ol |

Heteroatom Analogues and Their Synthetic Routes (e.g., Sulfur-Containing Methyl 4-oxotetrahydrothiophene-3-carboxylate)

Replacing the oxygen atom in the tetrahydrofuran ring with other heteroatoms, such as sulfur, can significantly alter the molecule's properties. The sulfur analogue, Methyl 4-oxotetrahydrothiophene-3-carboxylate, is a key example. chemicalbook.com The synthesis of this thiophene (B33073) derivative can be achieved through a cyclization reaction.

One common method involves the reaction between methacrylic acid methyl ester and thioglycolic acid methyl ester in the presence of a base catalyst like piperidine (B6355638). A more direct synthesis for the specific target involves adding a solution of the precursor, 2,3,4,5-Tetrahydro-4-oxo-3-thiophene carboxylic acid, to a solution of sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com The reaction mixture is heated under reflux, and after workup, which includes acidification and extraction, yields Methyl 4-oxotetrahydrothiophene-3-carboxylate as a crystalline product. chemicalbook.com This compound is a valuable intermediate, notably used in the preparation of novel neuroleptic agents. chemicalbook.com

Comparative Reactivity and Electronic Property Studies of Analogues

These differences manifest in the reactivity of the analogues. For instance, the position of the ester group (at position 2 vs. 3) can lead to divergent reactivity due to steric and electronic variations. The sulfur-containing ring can undergo specific reactions, such as oxidation to form sulfoxides and sulfones, which are not possible for the furan (B31954) analogue. The keto-enol tautomerism enabled by the 3-oxo group is present in both analogues, making them useful in condensation reactions. However, the electronic differences between oxygen and sulfur can influence the equilibrium and reactivity of the enol form. These variations make the heteroatom analogues valuable for probing structure-activity relationships and for accessing different chemical space in drug discovery.

Chiral Derivatives and Enantioselective Synthesis Methodologies

The creation of chiral derivatives of this compound is of significant interest, as stereochemistry is crucial for the biological activity of many pharmaceutical compounds. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often requires specialized catalytic methods.

Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Metal-catalyzed asymmetric hydrogenation is a powerful technique for establishing stereocenters. This method can be applied to unsaturated precursors of the target molecule. For example, the enantioselective hydrogenation of furan and benzofuran (B130515) carboxylic acids using a cinchonidine-modified Palladium on alumina (B75360) (Pd/Al2O3) catalyst can produce chiral tetrahydrofuran derivatives. researchgate.net While moderate enantiomeric excess (ee) is sometimes achieved, this method represents a viable route. researchgate.net

More advanced catalyst systems, such as iridium complexes with chiral pyridine-phosphinite ligands, have proven highly efficient for the asymmetric hydrogenation of various substituted furans and benzofurans. dicp.ac.cnnih.gov These catalysts can achieve high conversions and excellent enantioselectivities for a range of substrates. nih.gov Similarly, cationic rhodium complexes have been used for the asymmetric hydrogenation of 2,5-disubstituted furans. acs.org By carefully selecting the metal, ligand, and reaction conditions, it is possible to hydrogenate a furan-based precursor to yield an enantiomerically enriched tetrahydrofuran core, which can then be further elaborated to the final target molecule.

| Catalyst System | Substrate Type | Key Feature |

| Cinchonidine-modified Pd/Al2O3 | Furan carboxylic acids | Simple chiral modifier and catalyst. researchgate.net |

| Iridium-pyridine-phosphinite complexes | Substituted furans/benzofurans | High efficiency and enantioselectivity. dicp.ac.cnnih.gov |

| Cationic Rhodium-diphospholane complexes | 2,5-disubstituted furans | Good enantioselectivities achieved. acs.org |

Organocatalytic Asymmetric Michael Addition Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major tool in asymmetric synthesis. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. rsc.org Asymmetric organocatalytic Michael reactions provide an effective way to construct chiral molecules with high enantioselectivity. rsc.org

This methodology can be envisioned for the synthesis of chiral this compound derivatives. The synthesis could involve an intramolecular asymmetric Michael addition of a hydroxyl group onto an α,β-unsaturated ester. A chiral organocatalyst, such as a cinchona alkaloid derivative or a proline-based catalyst, would facilitate the cyclization, controlling the stereochemistry of the newly formed chiral centers. This approach offers a metal-free alternative for creating the chiral tetrahydrofuran ring system. nih.gov

Enzyme-Catalyzed Enantioselective Transformations

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Hydrolase-type enzymes, such as lipases and esterases, are particularly useful for the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.

This principle can be applied to the synthesis of enantiomerically pure derivatives. For instance, the enzymatic hydrolysis of a racemic ester like methyl (±)-3-cyclohexene-1-carboxylate using pig liver esterase (PLE) or horse liver esterase (HLE) can separate the enantiomers with high efficiency. researchgate.net A similar strategy could be employed for a precursor to this compound or for the racemic final compound itself. The enzyme would selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, allowing for the separation of the unreacted, enantiomerically pure ester and the newly formed, enantiomerically pure acid. This biocatalytic approach is a powerful method for accessing optically active building blocks. researchgate.net

Other Substituted Oxotetrahydrofuran Carboxylate Derivatives

The core structure of oxotetrahydrofuran carboxylate serves as a versatile scaffold for the synthesis of a diverse array of more complex heterocyclic systems. Through various synthetic strategies, the foundational ring can be elaborated with additional functional groups and fused or spirocyclic ring systems. This section explores several distinct methodologies for creating such derivatives, highlighting the chemical reactivity of the oxotetrahydrofuran carboxylate core and its utility in constructing intricate molecular architectures.

A comprehensive review of scientific literature did not yield specific studies or methodologies pertaining to the radiation-induced synthesis of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, also known as terebic acid, or its derivatives. While photochemical and radiation-induced reactions are established methods for synthesizing various organic compounds, including some γ-butyrolactones from precursors like allylic alcohols or through the cyclization of allyl acrylates, no specific examples matching the synthesis of this particular substituted oxotetrahydrofuran derivative through these methods were found. acs.orgrsc.org

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, serves as a powerful tool for carbon-carbon bond formation in the synthesis of oxotetrahydrofuran carboxylate derivatives. Research has demonstrated the utility of this reaction for introducing complex side chains onto the tetrahydrofuran ring, which can then undergo further transformations to yield novel heterocyclic systems.

A key example involves the reaction of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates with 3-methyl-3-buten-2-one. This reaction proceeds via a Michael addition to afford ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates in high yields. The resulting product is a versatile intermediate for further synthetic modifications.

Subsequent transformations of this Michael adduct have been explored. Alkaline hydrolysis followed by decarboxylation provides the corresponding 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)tetrahydrofuran-2-ones. Furthermore, bromination of the Michael adduct offers a convenient pathway to complex spirocyclic compounds. This reaction leads to the preparation of 3-acetyl-8-alkoxymethyl-3-methyl- and 8-alkoxymethyl-3-bromoacetyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones, also in high yields.

| Reactant 1 (Oxotetrahydrofuran Derivative) | Reactant 2 (Michael Acceptor) | Product (Michael Adduct) | Subsequent Transformation | Final Product |

|---|---|---|---|---|

| Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate | 3-Methyl-3-buten-2-one | Ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylate | Alkaline Hydrolysis & Decarboxylation | 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)tetrahydrofuran-2-one |

| Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate | 3-Methyl-3-buten-2-one | Ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylate | Bromination | 3-Acetyl-8-alkoxymethyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |

| Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate | 3-Methyl-3-buten-2-one | Ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylate | Bromination | 8-Alkoxymethyl-3-bromoacetyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |

An extensive search of the chemical literature did not reveal specific synthetic routes for the formation of spirocyclic nitronates directly from this compound or its close analogues. While the intramolecular cyclization of nitro-substituted compounds is a known method for creating heterocyclic systems, and the chemistry of nitronates is well-established, a direct application of these principles starting from an oxotetrahydrofuran carboxylate to form a spirocyclic nitronate is not documented in the available research. nih.govrsc.org

Applications in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

While direct total syntheses of major natural products commencing from Methyl 4-oxotetrahydrofuran-3-carboxylate are not extensively documented in readily available literature, its structural motif is present in several biologically active natural products. For instance, the core structure of methyl 4-oxo-dihydrofuran-3-carboxylates is found in the Penicillium metabolite thiocarboxylic A. researchgate.net The synthesis of such natural products often involves multi-step sequences where a synthon equivalent to this compound could be strategically employed or generated in situ. The flexibility of this building block allows for the introduction of various substituents, paving the way for the synthesis of a range of natural product analogues. researchgate.net

Key Intermediate in Pharmaceutical Compound Development

A significant application of this compound lies in the development of novel pharmaceutical agents. It serves as a crucial intermediate in the synthesis of fused-pyrimidine derivatives, which have been identified as potent GPR119 agonists. researchgate.netresearchgate.net GPR119 is a G protein-coupled receptor that has garnered considerable attention as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.

The synthesis of these fused-pyrimidine GPR119 agonists typically involves the condensation of this compound with a suitable guanidine (B92328) derivative. This reaction constructs the core pyrimidine (B1678525) ring, which is then further functionalized to produce the final drug candidates. The tetrahydrofuran (B95107) ring of the starting material often remains as a key structural feature in the final agonist, highlighting the direct contribution of this building block to the pharmacological profile of the molecule.

Table 1: Examples of Fused-Pyrimidine GPR119 Agonists Derived from this compound

| Compound Class | General Structure | Therapeutic Target | Reference |

| Tetrahydroquinazolines | Fused pyrimidine with a cyclohexene (B86901) ring | GPR119 | researchgate.net |

| Dihydrocyclopentapyrimidines | Fused pyrimidine with a cyclopentene (B43876) ring | GPR119 | researchgate.net |

| Tetrahydropyridopyrimidines | Fused pyrimidine with a piperidine (B6355638) ring | GPR119 | researchgate.net |

Utilization in the Construction of Intricate Molecular Frameworks

The reactivity of this compound makes it an attractive starting material for the construction of more complex and sterically demanding molecular frameworks. While specific examples of its use in synthesizing intricate spirocyclic systems are not prominently featured in the literature, its potential for such applications is evident. The ketone and ester functionalities provide two distinct points for chemical modification, allowing for sequential or one-pot reactions to build fused or spirocyclic ring systems. For example, the ketone could be a handle for olefination or aldol (B89426) reactions, while the ester can be manipulated through hydrolysis, amidation, or reduction, opening avenues to a variety of complex structures.

Strategic Implementation in Retrosynthetic Planning for Target Molecules

In the strategic planning of a complex synthesis, known as retrosynthetic analysis, readily available and versatile building blocks are highly sought after. This compound represents a valuable "synthon," a conceptual fragment used in the disconnection approach to simplify a target molecule.

When a target molecule contains a substituted tetrahydrofuran-4-one-3-carboxylic ester moiety, a retrosynthetic disconnection can logically lead back to this compound. This simplifies the synthetic problem by identifying a commercially available or easily accessible starting material. The challenge then becomes the development of synthetic methodologies to introduce the desired substituents onto this core structure. This approach streamlines the synthetic route and often leads to more efficient and convergent syntheses. The inherent chirality of many target molecules also makes chiral variants of this building block highly desirable for asymmetric synthesis.

Role in the Synthesis of Biologically Interesting 4-Butanolide Derivatives

The tetrahydrofuran-4-one core of this compound is a derivative of the 4-butanolide (or γ-butyrolactone) scaffold, a privileged structure found in numerous biologically active compounds. This makes the title compound an excellent precursor for the synthesis of various biologically interesting butanolide derivatives.

One notable example is the synthesis of thiocarboxylic A and its analogues. researchgate.net These compounds, which are structurally classified as methyl 4-oxo-dihydrofuran-3-carboxylates, have been investigated for their potential biological activities. Research has demonstrated that synthetic routes to these molecules can be designed to be flexible, allowing for the creation of a library of derivatives with varied substituents. researchgate.net This modular approach is crucial for structure-activity relationship (SAR) studies, which are essential in the process of drug discovery and development. The investigation into the antibacterial properties of these synthetic derivatives is an active area of research.

Biological and Pharmaceutical Relevance of Methyl 4 Oxotetrahydrofuran 3 Carboxylate and Its Derivatives

Enzyme-Substrate Interactions and Metabolic Pathway Elucidation

The interaction of small molecules with enzymes is a cornerstone of pharmacology and molecular biology. Understanding whether a compound can act as a substrate is critical for elucidating its metabolic fate and its potential role in biochemical pathways.

While specific studies detailing Methyl 4-oxotetrahydrofuran-3-carboxylate as a direct substrate in enzyme-catalyzed reactions are not extensively documented in the available literature, research on related structures provides insight into the enzymatic tractability of the tetrahydrofuran (B95107) scaffold. For instance, enzymes such as alcohol dehydrogenases have been successfully used to catalyze the reduction of similar molecules like 3-oxo-tetrahydrofuran mpg.de. This type of bioreduction highlights the potential for enzymes to recognize and modify the core furanone ring, suggesting that derivatives of this compound could potentially serve as substrates for various oxidoreductases or other enzyme classes, pending further investigation.

Antitumor Activity and Cytotoxic Effects of Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of the this compound scaffold have shown significant promise in this area, particularly through the inhibition of key metabolic enzymes essential for cancer cell survival.

While broad-spectrum screening data for direct derivatives of this compound against the human promyelocytic leukemia cell line (HL-60) is not specified in the reviewed literature, related heterocyclic compounds have demonstrated significant cytotoxic effects against this cell line ksbu.edu.trmdpi.com. For example, various 1,3,4-thiadiazole and 4-methylthiazole derivatives have been shown to induce apoptosis and inhibit proliferation in HL-60 cells ksbu.edu.trmdpi.com. The well-studied derivative, C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), has demonstrated potent cytotoxic effects in a range of cancer models, including breast, prostate, and colon cancer cells, which are primarily attributed to its mechanism of action as a Fatty Acid Synthase inhibitor nih.gov.

Comparative studies are crucial for benchmarking the efficacy of new drug candidates. The search results provide examples of novel heterocyclic compounds being evaluated against the standard alkylating agent Temozolomide. For instance, certain newly synthesized imidazotetrazine derivatives have shown more potent inhibitory activity than Temozolomide against various human solid tumor cell lines nih.gov. However, direct comparative studies between derivatives of this compound and Temozolomide were not identified in the provided search results. The primary mechanism of action for the most-studied derivatives of the tetrahydrofuran core, FASN inhibition, is distinct from the DNA alkylating mechanism of Temozolomide nih.govnih.gov.

Specific Molecular Targets and Mechanism of Action Studies

Identifying the precise molecular targets of a compound is fundamental to understanding its therapeutic effects and potential side effects. Research has pinpointed a key enzyme in cancer metabolism as the primary target for bioactive derivatives of this compound.

A significant body of research has identified Fatty Acid Synthase (FASN) as a critical molecular target for derivatives of this scaffold. FASN is the primary enzyme responsible for the synthesis of long-chain fatty acids. Numerous cancer types, including breast, prostate, and colon cancers, exhibit markedly high expression of FASN compared to non-cancerous cells, making it a compelling target for anticancer therapy nih.govmdpi.com.

One of the most well-characterized derivatives is C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid), a synthetic FASN inhibitor with demonstrated therapeutic potential in several cancer models nih.gov. C75 acts as an inhibitor of the thioesterase domain of FASN nih.gov. Inhibition of FASN in cancer cells leads to a depletion of necessary lipids for membrane formation and signaling, ultimately triggering apoptosis and cell death nih.gov.

Table 1: Research Findings on C75, a Key Derivative

| Finding | Description | Implication in Cancer Models | Reference |

|---|---|---|---|

| Primary Molecular Target | Inhibits the thioesterase (TE) domain of cytoplasmic Fatty Acid Synthase (FASN). | Blocks de novo synthesis of fatty acids, essential for membrane production and signaling in rapidly proliferating cancer cells. | nih.gov |

| Secondary Molecular Target | Inhibits human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). | Suppresses the mitochondrial fatty acid synthesis pathway, impairing mitochondrial function and inducing oxidative stress. | nih.gov |

| Cellular Effect | Induces significant concentration-dependent apoptosis in cancer cells. | Leads to programmed cell death, reducing tumor burden. | nih.gov |

| Therapeutic Potential | Shows therapeutic effects in various cancer models, including breast and prostate cancer. | Serves as a lead compound for the development of more potent and stable FASN inhibitors for cancer therapy. | nih.govnih.gov |

Modulation of the Mitochondrial Fatty Acid Synthesis Pathway and Inhibition of Human Mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS)

Research into the derivatives of this compound has revealed their significant impact on mitochondrial fatty acid synthesis (mtFAS). A notable derivative, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a known inhibitor of fatty-acid synthase (FASN), has been shown to suppress the mtFAS pathway. nih.gov This pathway is crucial for producing octanoyl-ACP, the substrate for lipoic acid (LA) synthesis. nih.gov

The key enzyme in the mtFAS pathway is the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.gov Studies have indicated that C75 may exert its inhibitory effects on the mtFAS pathway through the inhibition of HsmtKAS. nih.gov This is plausible as HsmtKAS shares conserved catalytic domains with FASN, which are known binding sites for C75. nih.gov The inhibition of HsmtKAS by C75 disrupts the production of essential molecules within the mitochondria, leading to a cascade of cellular effects. nih.gov

Impact on Mitochondrial Function, Reactive Oxygen Species Content, and Cellular Viability

Furthermore, this impairment is associated with an increase in the content of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.gov Elevated ROS levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. Consequently, the culmination of mitochondrial dysfunction and increased oxidative stress results in reduced cellular viability. nih.gov

Interestingly, research has shown that the detrimental effects of C75 on mitochondria can be mitigated. Supplementation with lipoic acid (LA), a product of the mtFAS pathway, can rescue the C75-induced mitochondrial dysfunction and oxidative stress. nih.gov Additionally, the overexpression of HsmtKAS has been found to offer cellular protection against the toxic effects of C75. nih.gov

Table 1: Effects of C75 on Mitochondrial and Cellular Parameters

| Parameter | Effect of C75 Treatment |

| Mitochondrial Function | Impaired |

| Reactive Oxygen Species (ROS) | Increased |

| Cellular Viability | Reduced |

| Lipoic Acid (LA) Content | Decreased |

Activation of the PI3K Pathway by Specific Analogues

While research has explored the impact of this compound derivatives on various cellular pathways, there is currently no direct scientific evidence available to suggest that specific analogues of this compound activate the PI3K (Phosphoinositide 3-kinase) pathway. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, differentiation, and survival. Extensive searches of the scientific literature did not yield any studies specifically linking this compound or its derivatives to the activation of this particular pathway.

Other Biological Activities and Research Implications (e.g., Growth Promotion in E. coli Organisms, Significance in Stem Cell Research)

Beyond the targeted investigation of specific cellular pathways, research into tetrahydrofuran derivatives has revealed other notable biological activities. For instance, a study on the γ-lactone carboxylic acid, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, a structurally related compound, demonstrated a significant increase in the growth of E. coli organisms by approximately 44%. thieme-connect.com This finding suggests potential applications in microbiology and biotechnology where enhanced bacterial growth is desirable.

The same study also highlighted the potential significance of this class of compounds in stem cell research. thieme-connect.com While the specific mechanisms are yet to be fully elucidated, the ability to influence bacterial growth and its potential relevance to stem cells opens up new avenues for investigation into the broader biological roles of tetrahydrofuran derivatives. However, it is important to note that these findings are for a related but distinct molecule, and further research is needed to determine if this compound itself or its closer derivatives exhibit similar properties.

Agrochemical and Specialty Chemical Applications

Application in Agrochemical Development Due to Unique Chemical Properties

The development of novel and effective agrochemicals is a continuous endeavor to ensure global food security. The chemical structure of Methyl 4-oxotetrahydrofuran-3-carboxylate offers a scaffold that can be elaborated to produce biologically active molecules with potential applications as fungicides, herbicides, and insecticides.

The unique chemical properties of this compound, such as the presence of multiple functional groups, allow for its use as a precursor in the synthesis of various agrochemical compounds. For instance, the core tetrahydrofuranone structure is a key component in certain classes of fungicides. Research into derivatives of this structure has shown promising fungicidal activity, suggesting its potential in developing new crop protection agents.

Detailed Research Findings:

While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of tetrahydrofuran (B95107) derivatives has been a subject of interest in agrochemical research. The reactivity of the ketone and ester groups allows for modifications to the core structure, leading to the synthesis of libraries of compounds for biological screening. For example, the ketone functionality can undergo reactions such as condensation and reduction, while the ester group can be hydrolyzed or converted to an amide. These transformations are fundamental in creating diverse molecular structures necessary for identifying new herbicidal or fungicidal candidates.

The heterocyclic nature of the tetrahydrofuran ring itself can also contribute to the biological activity of the final product. The oxygen atom in the ring can participate in hydrogen bonding, which is a crucial interaction in many biological processes.

Table 1: Potential Agrochemical Applications of this compound Derivatives This table is interactive. Click on the headers to sort.

| Agrochemical Class | Synthetic Pathway Involving the Tetrahydrofuranone Core | Potential Mode of Action |

|---|---|---|

| Fungicides | Derivatization of the core structure to mimic natural antifungal compounds. | Inhibition of fungal cell wall synthesis or disruption of metabolic pathways. |

| Herbicides | Modification of the side chains to create compounds that interfere with plant growth. | Inhibition of essential plant enzymes or disruption of hormonal signaling. |

Utilization in the Production of Specialty Chemicals

The versatility of this compound extends beyond the agrochemical sector into the realm of specialty chemicals. These are high-value, low-volume chemicals that are used in a wide range of applications, including pharmaceuticals, polymers, and electronic materials.

As a multifunctional building block, this compound is a valuable intermediate for organic synthesis. It can be used to construct more complex molecular architectures required for various specialty chemical applications. For instance, it is used in the preparation of fused-pyrimidine derivatives, which are a class of compounds with diverse biological activities and are of interest in medicinal chemistry.

Detailed Research Findings:

The chemical reactivity of this compound makes it a suitable precursor for a variety of specialty chemicals. The keto-ester functionality allows it to participate in a range of chemical reactions, including:

Condensation Reactions: The active methylene (B1212753) group adjacent to the ketone and ester can participate in condensation reactions to form new carbon-carbon bonds, leading to the synthesis of more complex molecules.

Reduction: The ketone can be selectively reduced to an alcohol, introducing a new functional group and a chiral center, which is often crucial for the biological activity of pharmaceutical intermediates.

Ring-Opening Reactions: The tetrahydrofuran ring can be opened under certain conditions to yield linear compounds with multiple functional groups, further expanding its synthetic utility.

These reactions enable the incorporation of the tetrahydrofuranone moiety into a wide range of molecular frameworks, making it a valuable tool for chemists in various fields.

Table 2: Applications of this compound in Specialty Chemical Synthesis This table is interactive. Click on the headers to sort.

| Specialty Chemical Category | Role of this compound | Examples of Potential End Products |

|---|---|---|

| Pharmaceutical Intermediates | As a chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). | Fused-pyrimidine derivatives, novel heterocyclic compounds. |

| Polymers | As a monomer or cross-linking agent in the production of specialty polymers. | Biodegradable polymers, functional coatings. |

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry and Molecular Modeling for Structure-Reactivity Relationships

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-reactivity relationships of complex molecules like Methyl 4-oxotetrahydrofuran-3-carboxylate. These theoretical approaches provide deep insights into the molecule's electronic properties, conformational preferences, and reaction pathways, which are often difficult to determine through experimental means alone.

Detailed research findings indicate that Density Functional Theory (DFT) calculations are particularly useful for investigating the mechanisms of reactions involving tetrahydrofuran (B95107) derivatives. rsc.org By modeling the transition states and intermediates, researchers can predict the stereochemical outcomes of reactions, such as the ring expansion of oxetanes to form tetrahydrofurans. rsc.org For the β-keto ester portion of this compound, computational models can predict the relative stability of its keto and enol tautomers, which is crucial for understanding its dual electrophilic and nucleophilic character. researchgate.net These models help identify the most reactive sites for both types of attack, guiding the rational design of synthetic strategies. Quantum-chemical calculations have been employed to rationalize reactivity trends in related cyclic structures, explaining why their electrophilicity can differ significantly from acyclic analogues. nih.gov

Interactive Table: Computational Methods in the Study of Related Compounds

| Computational Method | Application | Predicted Properties/Outcomes | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of ring expansion reactions to form tetrahydrofurans. | Reaction proceeds via a diradical pathway; explains stereochemical outcomes. | rsc.org |

| Quantum-Chemical Calculations | Rationalizing reactivity trends of cyclic electrophiles. | Predicts and explains electrophilicity parameters (Mayr E parameters). | nih.gov |

| Molecular Modeling | Analysis of keto-enol tautomerism in β-keto esters. | Predicts relative stability and identifies nucleophilic/electrophilic sites. | researchgate.net |

Kinetic and Mechanistic Studies of Related Electrophilic and Nucleophilic Reactions

The unique structure of this compound, featuring both a tetrahydrofuran ring and a β-keto ester moiety, allows it to participate in a wide range of electrophilic and nucleophilic reactions. researchgate.net Kinetic and mechanistic studies of related compounds have been fundamental in understanding and predicting its chemical behavior.

Electrophilic Reactions: The α-carbon of the β-keto ester is a primary site for electrophilic functionalization. Studies on the enantioselective chlorination of β-keto esters using a chiral Lewis acid catalyst have demonstrated that high enantioselectivity (up to 98% ee) can be achieved. acs.org The kinetics of such reactions are carefully studied to optimize catalyst loading and reaction conditions. acs.org The reactivity of cyclic electrophiles can be systematically characterized using the Mayr–Patz equation, which provides electrophilicity parameters (E) by measuring the rates of reaction with reference nucleophiles. nih.gov

Nucleophilic Reactions: The synthesis of the tetrahydrofuran ring itself often involves intramolecular nucleophilic substitution (SN2) reactions. nih.gov Furthermore, the tertiary chloride that can be formed at the α-position of the β-keto ester is susceptible to nucleophilic attack. acs.org Detailed mechanistic studies, including X-ray crystallographic analysis of products, have confirmed that nucleophilic substitution with reagents like sodium azide (B81097) proceeds via a stereospecific SN2 mechanism, resulting in a Walden inversion of the stereocenter. acs.org This finding is significant as SN2 reactions are less common at sterically hindered tertiary carbons. acs.org

Interactive Table: Comparison of Nucleophilic Substitution Mechanisms in Tetrahydrofuran Synthesis

| Feature | SN1 Mechanism | SN2 Mechanism | Source |

|---|---|---|---|

| Mechanism | Two steps, involves carbocation intermediate. | One step, concerted reaction. | vanderbilt.edu |

| Kinetics | First-order, rate = k[Substrate]. | Second-order, rate = k[Substrate][Nucleophile]. | vanderbilt.edu |

| Stereochemistry | Racemization. | Inversion of configuration (Walden Inversion). | acs.orgvanderbilt.edu |

| Substrate Preference | Favored for 3° carbons that can stabilize a carbocation. | Favored for 1° and 2° carbons; sterically hindered. | vanderbilt.edu |

Green Chemistry Principles in the Development of Sustainable Synthetic Approaches

The synthesis of furan-based molecules is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.orgrsc.org The development of sustainable synthetic routes to compounds like this compound is an active area of research.

A key principle is the use of bio-based furanic platform molecules as starting materials, which can be derived from biomass. rsc.org Researchers are developing eco-friendly, one-step synthetic routes to produce furan (B31954) derivatives, avoiding hazardous reagents and solvents. rsc.orgresearchgate.net Another important green chemistry principle is the reduction of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. youtube.com By designing more selective reactions, chemists can minimize these extra steps, leading to a more efficient and environmentally benign synthesis. youtube.com The development of protocols that are scalable and have a low environmental and human health impact is a primary challenge being addressed in this field. researchgate.net

Interactive Table: Application of Green Chemistry Principles to Furan Derivative Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit | Source |

|---|---|---|---|

| Use of Renewable Feedstocks | Employing furanic platform molecules derived from biomass. | Reduces reliance on petrochemicals. | rsc.org |

| Atom Economy / Waste Prevention | Developing one-step synthetic routes. | Minimizes by-products and improves efficiency. | rsc.orgresearchgate.net |

| Reduce Derivatives | Avoiding the use of protecting groups through selective catalysts. | Fewer reaction steps, less waste, and reduced energy consumption. | youtube.com |

| Safer Solvents and Auxiliaries | Performing reactions in aqueous media or under solvent-free conditions. | Reduces use and disposal of toxic organic solvents. | tandfonline.com |

Application of Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. niscpr.res.in This technology is particularly effective for the synthesis of both β-keto esters and tetrahydrofuran derivatives, key structural components of this compound.

Microwave irradiation facilitates rapid and efficient chemical transformations, often leading to dramatically reduced reaction times, higher yields, and improved product purity. niscpr.res.in For the synthesis of β-keto esters, microwave-assisted methods have been developed that are solvent-free or use environmentally friendly solvents like water, aligning with green chemistry principles. tandfonline.comresearchgate.net For example, the reaction of α-haloketones with sodium alkyl/aryl sulphinates in an aqueous medium under microwave irradiation produces β-keto-sulfones in excellent yields with short reaction times. tandfonline.com Similarly, the industrial synthesis of tetrahydrofuran (THF) via the acid-catalyzed cyclodehydration of 1,4-butanediol (B3395766), a process that traditionally requires high temperatures and pressures, can be made more efficient and less energy-intensive through the use of microwave irradiation. psu.eduresearchgate.net Studies have shown that microwaves can also induce group-transfer cyclizations to afford tetrahydrofuran derivatives in just 3-10 minutes of heating. diva-portal.org

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Reaction Time | Yield/Efficiency | Source |

|---|---|---|---|---|

| Synthesis of β-keto-sulfones | Conventional (Acetonitrile, RT) | 6 hours | <30% | tandfonline.com |

| Synthesis of β-keto-sulfones | Microwave (Aqueous medium) | Not specified, but "short" | >95% | tandfonline.com |

| Cyclodehydration of 1,4-butanediol to THF | Industrial (Conventional) | 2 - 4.5 hours | Inefficient, energy-intensive | psu.edu |

| Cyclodehydration of 1,4-butanediol to THF | Microwave-Assisted | Significantly reduced | More efficient, "green" process | psu.edu |

| Group-transfer cyclization to tetrahydrofurans | Microwave-Induced | 3 - 10 minutes | 60-91% | diva-portal.org |

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Efficient Synthetic Pathways for the Compound and its Complex Derivatives

The development of novel and efficient synthetic pathways for Methyl 4-oxotetrahydrofuran-3-carboxylate and its derivatives is a critical area for future research. Current synthetic routes, while established, may present limitations in terms of yield, scalability, and the introduction of complex functionalities. Future investigations are anticipated to focus on several key areas:

Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of substituted tetrahydrofurans is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Catalytic Methods: The exploration of novel catalytic systems, including organocatalysis, biocatalysis, and transition-metal catalysis, could lead to more efficient and environmentally benign synthetic routes.

Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple bonds in a single operation can significantly improve synthetic efficiency, reducing waste and purification steps.

Use of Renewable Feedstocks: Investigating synthetic strategies that utilize bio-based starting materials aligns with the growing demand for sustainable chemical manufacturing.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantiomeric or diastereomeric purity. | Catalyst cost and sensitivity; optimization of reaction conditions. |

| Biocatalysis | High selectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and availability; substrate scope limitations. |

| Flow Chemistry | Improved safety and scalability; precise control over reaction parameters. | Initial setup cost; potential for clogging with solid reagents or products. |

| Photoredox Catalysis | Access to novel reaction pathways; mild reaction conditions. | Requirement for specialized equipment; potential for side reactions. |

Rational Design and Synthesis of New Derivatives with Enhanced or Targeted Biological Activities

The core structure of this compound serves as a valuable scaffold for the rational design of new derivatives with tailored biological activities. nih.gov Future research in this area will likely leverage computational modeling and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of novel compounds.

Key research directions include:

Computational Screening: Utilizing molecular docking and virtual screening to predict the binding affinity of designed derivatives with specific biological targets. researchgate.net

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Privileged Scaffolds: Incorporating the tetrahydrofuran (B95107) motif into known privileged scaffolds to create hybrid molecules with enhanced potency and selectivity.

The following table outlines potential modifications to the core structure and their intended therapeutic outcomes.

| Structural Modification | Target Biological Activity | Rationale |

| Introduction of Aromatic/Heteroaromatic Moieties | Anticancer, Antimicrobial | Enhance binding affinity to target proteins through pi-stacking and other interactions. |

| Addition of Flexible Side Chains | Improved solubility and bioavailability | Modify physicochemical properties to enhance drug-like characteristics. |

| Incorporation of Specific Functional Groups (e.g., amines, amides) | Modulation of enzyme inhibition | Introduce hydrogen bonding donors/acceptors to interact with active sites of enzymes like dihydrofolate reductase. researchgate.net |

In-depth Investigation of Biological Mechanisms, Specific Molecular Targets, and Off-Target Effects

A comprehensive understanding of the biological mechanisms of action is crucial for the development of any therapeutic agent. For derivatives of this compound, future research must move beyond preliminary activity screenings to detailed mechanistic studies.

This will involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of active compounds.

Pathway Analysis: Investigating how these compounds modulate cellular signaling pathways to exert their biological effects.

Off-Target Profiling: Systematically screening for unintended interactions with other proteins to assess the potential for side effects and to ensure a favorable safety profile. nih.gov Understanding off-target effects is critical for predicting potential toxicities and for optimizing the selectivity of drug candidates. nih.gov

Addressing Scalability and Sustainability Challenges in Industrial Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Future research must focus on developing scalable and sustainable manufacturing processes for this compound and its commercially viable derivatives.

Key considerations include:

Process Optimization: Optimizing reaction conditions to maximize yield and minimize reaction times and energy consumption.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of safer solvents, minimizing waste generation, and utilizing catalysts instead of stoichiometric reagents.

Continuous Manufacturing: Exploring the implementation of continuous flow processes, which can offer advantages in terms of safety, efficiency, and product consistency over traditional batch manufacturing.

Identification of Potential Unexplored Applications in Material Science, Catalysis, or Other Emerging Fields

Beyond its potential in medicinal chemistry, the unique structural features of this compound suggest its utility in other scientific and technological domains. Future exploratory research could unveil novel applications in:

Material Science: The tetrahydrofuran ring can be a component of novel polymers or liquid crystals. Its functional groups offer handles for polymerization or for tuning the properties of materials.

Catalysis: The molecule or its derivatives could serve as chiral ligands for asymmetric catalysis, leveraging the stereocenters that can be incorporated into the tetrahydrofuran ring.

Agrochemicals: The biological activity of furan-containing compounds suggests potential applications as herbicides, fungicides, or insecticides.

The exploration of these diverse research avenues will be instrumental in unlocking the full potential of this compound and its derivatives, potentially leading to the development of new medicines, advanced materials, and innovative technologies.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 4-oxotetrahydrofuran-3-carboxylate?

this compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. A common approach involves acid-catalyzed Fischer esterification using methanol under reflux conditions. Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxyl group for nucleophilic attack by methanol. Post-synthesis purification often employs column chromatography or recrystallization to isolate the ester product. Structural validation via NMR and X-ray crystallography (using programs like SHELXL) is critical to confirm regioselectivity and purity .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to identify ester carbonyl signals (~170 ppm in ) and tetrahydrofuran ring protons (δ 3.5–4.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure. Refinement using SHELXL ensures accurate bond-length and angle measurements . Visualization tools like Mercury CSD aid in analyzing packing motifs and hydrogen-bonding interactions .

- FT-IR Spectroscopy : Confirms ester C=O stretches (~1740 cm) and cyclic ether C-O-C vibrations (~1250 cm).

Advanced Research Questions

Q. How can the puckering parameters of the tetrahydrofuran ring be quantitatively analyzed?

The Cremer-Pople puckering coordinates provide a rigorous method to quantify ring conformation. These parameters (amplitude and phase angle ) are derived from atomic displacements perpendicular to the mean ring plane. Computational tools like ORTEP-III (with GUI enhancements) or Mercury CSD can calculate these values from crystallographic data. For this compound, the ester group’s electron-withdrawing effects may induce envelope or twist conformations, which can be cross-validated with DFT-based geometry optimizations .

Q. What strategies resolve contradictions between experimental and computational structural data?